molecular formula C10H5BrF3NO B152759 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 59108-43-9

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B152759
CAS RN: 59108-43-9
M. Wt: 292.05 g/mol
InChI Key: WVDMDQACCBVSTK-UHFFFAOYSA-N
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Description

The compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of bromine, hydroxy, and trifluoromethyl groups in the molecule suggests potential reactivity and usefulness in synthetic chemistry as well as possible biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the functionalization of the quinoline core. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . This suggests that similar synthetic strategies could be employed for the synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, starting from 8-bromoquinoline and introducing the hydroxy and trifluoromethyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for various functional groups to influence the overall geometry and electronic properties. For example, the crystal structures of two isomeric 8-hydroxyquinoline derivatives were determined by X-ray crystallography, revealing the presence of hydrogen bonds and intermolecular interactions that stabilize their structures . These findings highlight the importance of structural analysis in understanding the properties of quinoline derivatives, including 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. The reactivity of 8-(dimesitylboryl)quinoline, for example, includes hydrolysis and coordination to metal ions such as Cu(I), Ag(I), and Pd(II) . These reactions are facilitated by the ambiphilic nature of the molecule, which may also be relevant to the reactivity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in forming coordination complexes or undergoing substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For instance, the corrosion inhibition efficiency of 8-(n-bromo-R-alkoxy)quinoline derivatives on mild steel in acidic conditions was found to increase with the length of the hydrocarbon chain . This suggests that the physical properties such as solubility and the chemical properties like reactivity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline could be significantly affected by the presence of the bromo, hydroxy, and trifluoromethyl groups.

Scientific Research Applications

Receptor Stimulation and Carcinogenicity

The compound's analogs have been studied for their effects on central dopamine and serotonin receptors. For instance, monophenolic cis- and trans-octahydrobenzo[f]quinolines were found to elicit central pre- and postsynaptic dopaminergic receptor stimulation, as well as central serotoninergic activity (Wikström et al., 1982). Additionally, quinoline derivatives were evaluated for mutagenicity and carcinogenicity. For example, 8-hydroxyquinoline was shown to be devoid of unscheduled DNA synthesis (UDS) activity, indicating its potential as a non-carcinogen (Ashby et al., 1989).

Metabolism and Pharmacology

Studies have also investigated the metabolic pathways of quinoline derivatives. For instance, the metabolic fate of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a carcinogen found in cooked meat and fish, was elucidated in male Sprague-Dawley rats, revealing key metabolites and suggesting detoxification processes (Turesky et al., 1988). In another study, compounds containing 8-quinoline-sulfonyl moieties were synthesized and evaluated for their ability to inhibit the zinc enzyme carbonic anhydrase, a critical enzyme in physiological processes, indicating the compound's potential in medical applications such as treating glaucoma (Borrás et al., 1999).

Neuroprotective Properties

A natural quinoline alkaloid isolated from the deep-sea-derived fungus Aspergillus sp. was synthesized and evaluated for its neuroprotective properties using a Caenorhabditis elegans Parkinson's disease model. The compound significantly ameliorated dopaminergic neurodegeneration and restored behavioral defects in worms, suggesting its potential as a therapeutic agent for Parkinson's disease (Lee et al., 2022).

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms GHS07, signal word warning, hazard statements H302, H319, and precautionary statements P305, P338, P351 .

properties

IUPAC Name

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDMDQACCBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384902
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS RN

587885-87-8, 59108-43-9
Record name 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=587885-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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